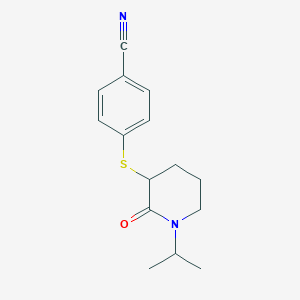
N-(5-fluoro-2-hydroxyphenyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-fluoro-2-hydroxyphenyl)thiophene-3-carboxamide, commonly known as FTC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. FTC belongs to the class of thiophene carboxamide compounds, which are known for their diverse pharmacological activities. In
Aplicaciones Científicas De Investigación
FTC has been extensively studied for its potential applications in various scientific research fields. One of the major research areas where FTC has shown promising results is cancer research. Studies have shown that FTC exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FTC has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.
FTC has also been studied for its potential applications in neurodegenerative diseases. Studies have shown that FTC exhibits neuroprotective effects against oxidative stress-induced damage in neuronal cells. FTC has been found to enhance the activity of antioxidant enzymes and reduce the production of reactive oxygen species in neuronal cells.
Mecanismo De Acción
The mechanism of action of FTC is not fully understood. However, studies have suggested that FTC exerts its pharmacological effects by inhibiting various signaling pathways, including the PI3K/Akt/mTOR signaling pathway and the NF-κB signaling pathway. FTC has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
FTC has been shown to exhibit various biochemical and physiological effects. Studies have shown that FTC can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of reactive oxygen species in neuronal cells, and enhance the activity of antioxidant enzymes. FTC has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using FTC in lab experiments is its potent pharmacological activity against various cancer cell lines and neurodegenerative diseases. FTC is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using FTC in lab experiments is its potential toxicity, which requires careful handling and dosage control.
Direcciones Futuras
There are several future directions for research on FTC. One of the major areas of research is the development of more potent and selective analogs of FTC with improved pharmacological activity and reduced toxicity. Another area of research is the elucidation of the exact mechanism of action of FTC, which will help in the development of more targeted therapeutic strategies. Finally, the potential applications of FTC in other scientific research fields, such as inflammation and infectious diseases, need to be explored further.
Métodos De Síntesis
FTC can be synthesized using a multi-step process that involves the reaction of 5-fluoro-2-hydroxybenzoic acid with thionyl chloride to form 5-fluoro-2-chlorobenzoic acid. The resulting compound is then reacted with thiophene-3-carboxamide in the presence of a base to yield FTC. The purity of the synthesized FTC can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Propiedades
IUPAC Name |
N-(5-fluoro-2-hydroxyphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-8-1-2-10(14)9(5-8)13-11(15)7-3-4-16-6-7/h1-6,14H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSOSEBNEBZWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzofuran-2-yl(2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7584781.png)

![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)



![3-[[ethyl(methyl)amino]methyl]-N-[(4-methylsulfanylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7584840.png)






